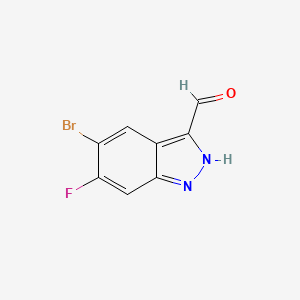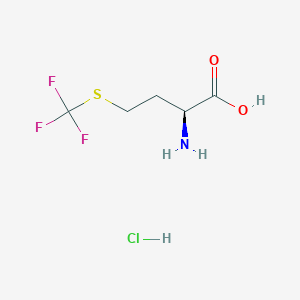![molecular formula C10H10N2O B13543525 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol typically involves the cyclization of N-(prop-2-yn-1-ylamino)pyridines. One common method is the Sandmeyer reaction, which is efficient and mild, allowing for the stereospecific synthesis of the desired compound . The reaction conditions often involve the use of copper(I) chloride and sodium nitrite in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazo[1,2-a]pyridine ring, often using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, ketones, aldehydes, and saturated alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine hydrochloride
- 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine hydrochloride
Comparison: Compared to these similar compounds, 1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol is unique due to its prop-2-en-1-ol moiety, which imparts distinct chemical reactivity and potential biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets and influence its solubility and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-imidazo[1,2-a]pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C10H10N2O/c1-2-9(13)8-7-12-6-4-3-5-10(12)11-8/h2-7,9,13H,1H2 |
Clé InChI |
ZTJIFWLAYCBTRI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CN2C=CC=CC2=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
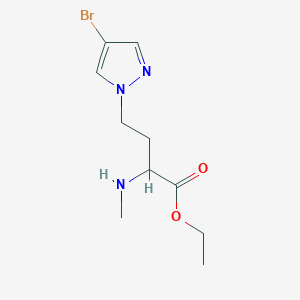
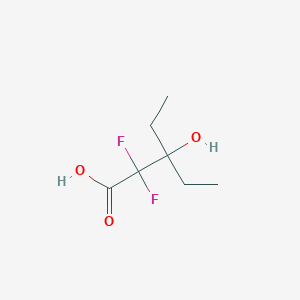
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
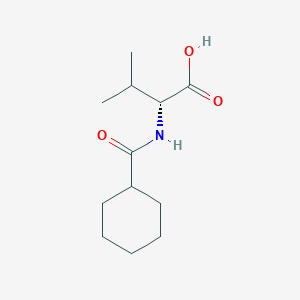
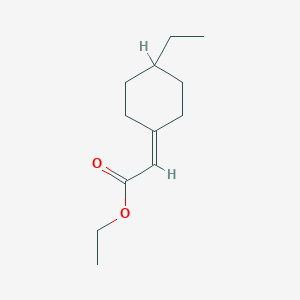

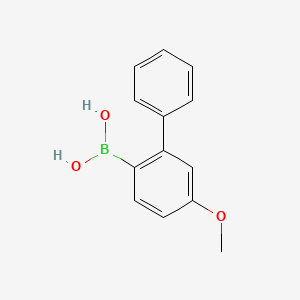
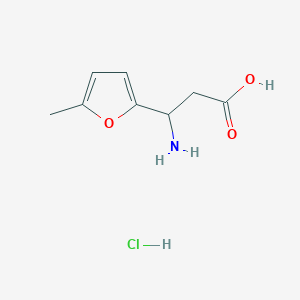
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
